molecular formula C25H32N2O3 B3763485 N-[2-[(2-cyclopentyloxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide

N-[2-[(2-cyclopentyloxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide

Cat. No.: B3763485
M. Wt: 408.5 g/mol
InChI Key: MIMHSIRASQODGQ-UHFFFAOYSA-N
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Description

N-[2-[(2-cyclopentyloxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopentyloxyphenyl group, an isoquinoline moiety, and a methoxypropanamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-cyclopentyloxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Cyclopentyloxyphenyl Intermediate: This involves the reaction of cyclopentanol with a phenyl halide under basic conditions to form the cyclopentyloxyphenyl group.

    Isoquinoline Synthesis: The isoquinoline moiety can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Coupling Reactions: The cyclopentyloxyphenyl intermediate is then coupled with the isoquinoline derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-cyclopentyloxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-[(2-cyclopentyloxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[(2-cyclopentyloxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethoxyethyl)-2-propenamide
  • N-(cyclopropylmethyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-carboxamide

Uniqueness

N-[2-[(2-cyclopentyloxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[(2-cyclopentyloxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O3/c1-29-15-13-25(28)26-22-11-10-19-12-14-27(18-21(19)16-22)17-20-6-2-5-9-24(20)30-23-7-3-4-8-23/h2,5-6,9-11,16,23H,3-4,7-8,12-15,17-18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMHSIRASQODGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NC1=CC2=C(CCN(C2)CC3=CC=CC=C3OC4CCCC4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-[(2-cyclopentyloxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide
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N-[2-[(2-cyclopentyloxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide
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N-[2-[(2-cyclopentyloxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide
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N-[2-[(2-cyclopentyloxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide
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N-[2-[(2-cyclopentyloxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide

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